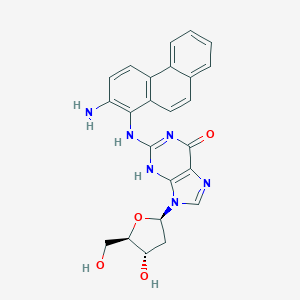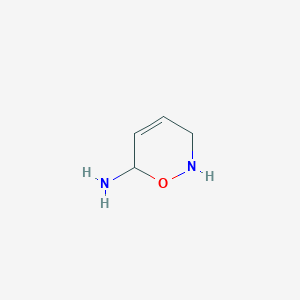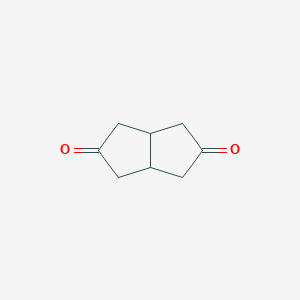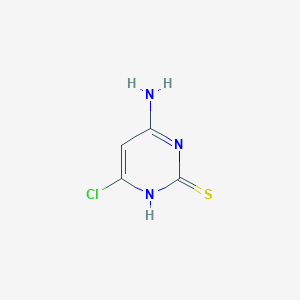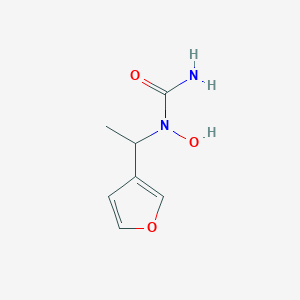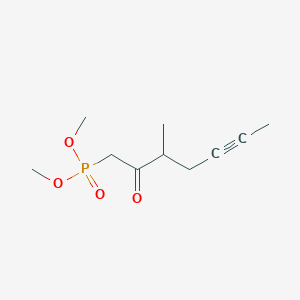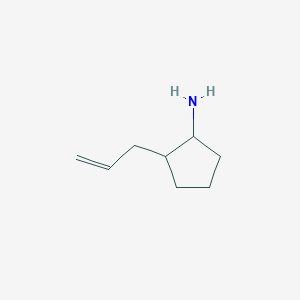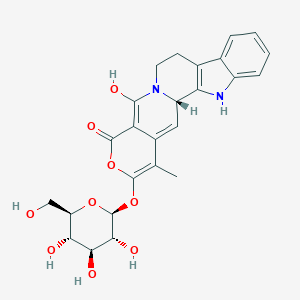
Nauclecosidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nauclecosidine is a natural alkaloid that is found in various plant species, including Nauclea pobeguinii and Uncaria tomentosa. It has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-tumor, and anti-viral effects.
Wirkmechanismus
The mechanism of action of Nauclecosidine is not fully understood. However, it has been suggested that Nauclecosidine exerts its therapeutic effects by modulating various signaling pathways. For example, Nauclecosidine has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to activate the p53 signaling pathway, which is involved in the induction of apoptosis.
Biochemische Und Physiologische Effekte
Nauclecosidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines. Nauclecosidine has also been shown to induce the expression of genes involved in the induction of apoptosis. Additionally, Nauclecosidine has been shown to inhibit the replication of viruses such as HIV and influenza.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nauclecosidine in lab experiments is its potential therapeutic properties. Nauclecosidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, which make it a promising candidate for the development of new drugs. However, one limitation of using Nauclecosidine in lab experiments is its availability. Nauclecosidine is a natural alkaloid that is found in limited plant sources, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of Nauclecosidine. One direction is the development of new drugs based on the therapeutic properties of Nauclecosidine. Another direction is the study of the mechanism of action of Nauclecosidine, which will help in the development of more effective drugs. Additionally, the study of Nauclecosidine can be extended to other plant species to identify new sources of this alkaloid.
Synthesemethoden
Nauclecosidine can be synthesized by the extraction of alkaloids from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to obtain the alkaloid-rich fraction. The fraction is then purified using chromatographic techniques such as HPLC or TLC. The purified Nauclecosidine can be characterized using various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
Nauclecosidine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Nauclecosidine has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Nauclecosidine has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and influenza.
Eigenschaften
CAS-Nummer |
121880-13-5 |
|---|---|
Produktname |
Nauclecosidine |
Molekularformel |
C25H26N2O9 |
Molekulargewicht |
498.5 g/mol |
IUPAC-Name |
(1S)-14-hydroxy-19-methyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,14,18,20-heptaen-16-one |
InChI |
InChI=1S/C25H26N2O9/c1-10-13-8-15-18-12(11-4-2-3-5-14(11)26-18)6-7-27(15)22(32)17(13)23(33)35-24(10)36-25-21(31)20(30)19(29)16(9-28)34-25/h2-5,8,15-16,19-21,25-26,28-32H,6-7,9H2,1H3/t15-,16+,19+,20-,21+,25-/m0/s1 |
InChI-Schlüssel |
RFCSEFDMNDMFCO-OUCBCNBBSA-N |
Isomerische SMILES |
CC1=C(OC(=O)C2=C(N3CCC4=C([C@@H]3C=C12)NC5=CC=CC=C45)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
Kanonische SMILES |
CC1=C(OC(=O)C2=C(N3CCC4=C(C3C=C12)NC5=CC=CC=C45)O)OC6C(C(C(C(O6)CO)O)O)O |
Andere CAS-Nummern |
121880-13-5 |
Synonyme |
nauclecosidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)


![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)
